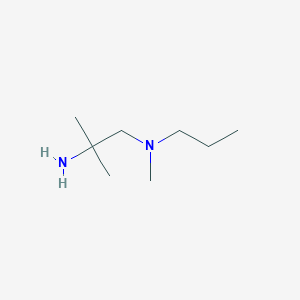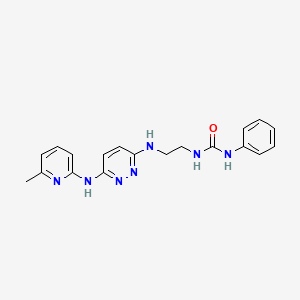
(2-Amino-2-methylpropyl)(methyl)propylamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of amines, such as “2-methylpropan-2-amine”, can be achieved through several methods including the reduction of nitriles or amides, and nitro compounds. Other reactions involve alkyl groups: S N 2 reactions of alkyl halides, ammonia, and other amines. Nucleophilic attack by an azide ion on an alkyl halide, followed by reduction of the azide so formed, is another method .
Molecular Structure Analysis
The molecular formula for “2-methylpropan-2-amine” is C4H11N . It has a molecular weight of 73.1368 .
Chemical Reactions Analysis
Amines, such as “2-methylpropan-2-amine”, can participate in a variety of chemical reactions. They can undergo S N 2 reactions with alkyl halides, react with acyl chlorides to form oxazolines, and can be used in the preparation of buffer solutions .
Physical And Chemical Properties Analysis
“2-methylpropan-2-amine” is a clear light-colored liquid . It has a molecular weight of 73.1368 . It’s soluble in water and has about the same density as water .
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Reactions
Research on functionalized amines and their derivatives highlights the versatility of such compounds in synthetic chemistry. For example, the development of methods for synthesizing 2-aminohydropyridines and 2-pyridinones showcases the role of amines in domino reactions involving arylamines, aldehydes, and acetonitriles (Jing Sun et al., 2011). Such research underlines the potential of (2-Amino-2-methylpropyl)(methyl)propylamine in facilitating complex chemical transformations.
Metabolic Studies
Amines play a crucial role in biological systems, as evidenced by studies on methionine's metabolic fluxes. Methionine acts as a donor for both methyl and propylamine groups in critical biological processes (T. Shlomi et al., 2014). Research in this area could provide insights into how structurally similar compounds like this compound interact within metabolic pathways.
Environmental Applications
The kinetics of CO2 absorption into amine-based solutions, such as those involving 3-(methylamino)propylamine, offer insights into environmental applications. Such studies reveal the efficiency of amines in capturing CO2, highlighting their potential in combatting climate change (U. E. Aronu et al., 2011). This suggests that derivatives of this compound could be explored for similar environmental benefits.
Catalysis and Material Science
Research into nanoporous materials and their functionalization with amines, such as propylamine, indicates the importance of such compounds in catalysis and material science. For instance, propylamine-functionalized silica has been used as an efficient catalyst in various synthetic applications, pointing to the potential utility of this compound in creating novel catalysts or functional materials (Ghodsi Mohammadi Ziarani et al., 2015).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1-N,2-dimethyl-1-N-propylpropane-1,2-diamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H20N2/c1-5-6-10(4)7-8(2,3)9/h5-7,9H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLYHTRLVFIIUBI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(C)CC(C)(C)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H20N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2H-1,3-benzodioxol-5-yl)-N'-{2-hydroxy-2-[4-(1H-pyrazol-1-yl)phenyl]ethyl}ethanediamide](/img/structure/B2614750.png)

![2-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-1-(4-fluorophenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B2614754.png)
methanone](/img/structure/B2614755.png)
![2-cyano-3-[4-(difluoromethoxy)phenyl]-N-(2-ethylhexyl)prop-2-enamide](/img/structure/B2614756.png)

![2-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]-N-(2,2,2-trifluoroethyl)acetamide](/img/structure/B2614762.png)
![3-[3-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]-5-fluorophenyl]pyridine](/img/structure/B2614764.png)

![3-[(4-Bromophenyl)sulfanyl]-1-(2-thienyl)-1-propanone](/img/structure/B2614767.png)
![2-[1-(1,3-benzodioxol-5-ylmethyl)imidazol-2-yl]sulfanyl-N-(2-fluorophenyl)acetamide](/img/structure/B2614768.png)
![1-[4-(Triazol-1-yl)azepan-1-yl]prop-2-en-1-one](/img/structure/B2614769.png)

![3-{[4-(4-chlorophenyl)piperazino]carbonyl}-6-isobutylisothiazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B2614773.png)